molecular formula C26H33N3O5S B12407950 Calpain Inhibitor-2

Calpain Inhibitor-2

Cat. No.: B12407950
M. Wt: 499.6 g/mol
InChI Key: WNWIOVLJZSTYAN-TZFKZXSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calpain Inhibitor-2 is a compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The inhibition of calpain activity has been explored as a therapeutic strategy for various diseases, particularly neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calpain Inhibitor-2 can be synthesized through various chemical routes. One common method involves the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent conversion into the final product. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires the use of specialized equipment and techniques to ensure consistency and quality. The process may include purification steps such as crystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Calpain Inhibitor-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Mechanism of Action

Calpain Inhibitor-2 exerts its effects by binding to the active site of calpain enzymes, thereby preventing their proteolytic activity. This inhibition is achieved through the formation of a covalent bond between the inhibitor and the catalytic cysteine residue of the enzyme. By blocking calpain activity, this compound can prevent the downstream effects of calpain activation, such as cell death and inflammation .

Comparison with Similar Compounds

Calpain Inhibitor-2 is one of several calpain inhibitors that have been developed. Other similar compounds include Calpain Inhibitor-1, Calpain Inhibitor-3, and E64d. Each of these inhibitors has unique properties and mechanisms of action. For example, E64d is known for its broad-spectrum inhibitory activity against various cysteine proteases, while this compound is more selective for calpain enzymes . The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, making it a valuable tool for studying calpain-related pathways and developing therapeutic interventions .

Properties

Molecular Formula

C26H33N3O5S

Molecular Weight

499.6 g/mol

IUPAC Name

(3S)-5-methyl-3-[[(2S)-3-methyl-2-[[4-[(E)-2-phenylethenyl]phenyl]sulfonylamino]butanoyl]amino]-2-oxohexanamide

InChI

InChI=1S/C26H33N3O5S/c1-17(2)16-22(24(30)25(27)31)28-26(32)23(18(3)4)29-35(33,34)21-14-12-20(13-15-21)11-10-19-8-6-5-7-9-19/h5-15,17-18,22-23,29H,16H2,1-4H3,(H2,27,31)(H,28,32)/b11-10+/t22-,23-/m0/s1

InChI Key

WNWIOVLJZSTYAN-TZFKZXSBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)C(=O)N)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)C(=O)N)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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